Internal vs. Terminal Alkyne Reactivity: Quantified Selectivity in Benzannulation
In competitive benzannulation reactions with chromium carbene complexes, terminal alkynes react selectively over internal alkynes. Aryl carbene complexes with methoxy substituents show a selectivity of approximately 95:5 favoring the terminal alkyne over the internal alkyne [1]. As an internal alkyne, 3-methylnon-4-yne would be expected to be the less reactive partner in such a competitive scenario, a property that can be exploited for chemoselective transformations where a terminal alkyne must react exclusively in the presence of an internal alkyne.
| Evidence Dimension | Relative reactivity in benzannulation |
|---|---|
| Target Compound Data | Internal alkyne (reactivity baseline) |
| Comparator Or Baseline | Terminal alkyne |
| Quantified Difference | Selectivity ratio ~95:5 (terminal:internal) |
| Conditions | Chromium carbene benzannulation, aryl carbene with methoxy substituents |
Why This Matters
This selectivity data supports the procurement of 3-methylnon-4-yne as a specific internal alkyne building block for chemoselective synthetic sequences where its lower relative reactivity is a desired feature.
- [1] Wu, C.; Berbasov, D. O.; Wulff, W. D. Alkyne Competition in the Benzannulation Reaction with Chromium Carbene Complexes. J. Org. Chem. 2010, 75, 13, 4441-4452. View Source
